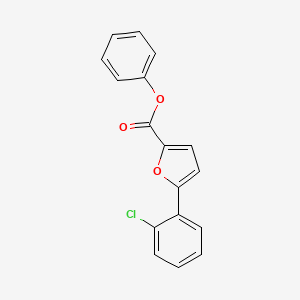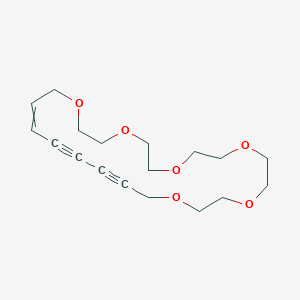![molecular formula C12H14N4O5S B12581514 Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- CAS No. 642954-57-2](/img/structure/B12581514.png)
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of diethylamino and thioxomethyl groups, as well as two nitro groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- typically involves the acylation of the corresponding S-dialkylthiocarbamoyl-substituted sulfenamides. This process is followed by cyclization with dehydration in a strong acidic medium . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amines, hydroxylated derivatives, and substituted benzamides. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit bacterial growth by targeting essential bacterial enzymes, thereby disrupting their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[(diethylamino)thioxomethyl]-3,4,5-trimethoxy-: This compound has similar structural features but with additional methoxy groups, which may alter its chemical and biological properties.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity, this compound shares some structural similarities with Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- but has different functional groups.
Uniqueness
Benzamide, N-[(diethylamino)thioxomethyl]-3,5-dinitro- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and thioxomethyl groups, along with the nitro groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
642954-57-2 |
|---|---|
Molecular Formula |
C12H14N4O5S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
N-(diethylcarbamothioyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C12H14N4O5S/c1-3-14(4-2)12(22)13-11(17)8-5-9(15(18)19)7-10(6-8)16(20)21/h5-7H,3-4H2,1-2H3,(H,13,17,22) |
InChI Key |
GLAOLXXZDHCPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol](/img/structure/B12581445.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)



![(5-{2-[4-(Dibutylamino)phenyl]ethenyl}thiophen-2-yl)ethene-1,1,2-tricarbonitrile](/img/structure/B12581464.png)


![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)

